molecular formula C5H4N4O B1418222 Imidazo[2,1-F][1,2,4]triazin-4(1H)-one CAS No. 1206825-06-0

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one

Cat. No.: B1418222
CAS No.: 1206825-06-0
M. Wt: 136.11 g/mol
InChI Key: QMFPURRPZZSJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-F][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its fused ring structure, which includes an imidazole ring and a triazine ring. The unique structural features of this compound make it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-F][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the electrophilic amination of imidazoles, followed by cyclization to form the triazine ring . This process often requires careful control of reaction conditions to ensure the safety and efficiency of the synthesis.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-F][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazole or triazine rings.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of Imidazo[2,1-F][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .

Comparison with Similar Compounds

Properties

IUPAC Name

3H-imidazo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-3H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFPURRPZZSJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717491
Record name Imidazo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206825-06-0
Record name Imidazo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one
Reactant of Route 2
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one
Reactant of Route 3
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one
Reactant of Route 4
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one
Reactant of Route 5
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.